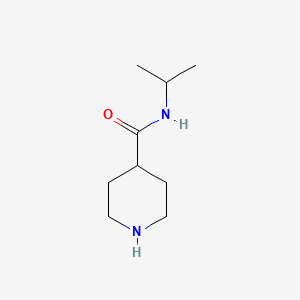

N-isopropylpiperidine-4-carboxamide

Description

BenchChem offers high-quality N-isopropylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDIQDKQBYDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-isopropylpiperidine-4-carboxamide

Abstract

N-isopropylpiperidine-4-carboxamide is a key building block in contemporary medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. Its synthesis, while conceptually straightforward via amide bond formation, requires careful consideration of reaction conditions and strategic use of protecting groups to ensure high yield and purity. This guide provides a comprehensive overview of the primary synthetic routes to N-isopropylpiperidine-4-carboxamide, delving into the mechanistic underpinnings of common amide coupling techniques, the rationale for procedural choices, and detailed, field-proven experimental protocols suitable for researchers and drug development professionals.

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The 4-carboxamide moiety, in particular, provides a versatile handle for introducing further molecular complexity and engaging in crucial hydrogen bonding interactions with biological targets. N-isopropylpiperidine-4-carboxamide, with its specific N-alkyl substitution, serves as a valuable intermediate in the synthesis of compounds targeting a range of conditions, from neurological disorders to infectious diseases.

The primary challenge in its synthesis lies in the efficient formation of the amide bond between the relatively hindered secondary amine of the piperidine ring (if unprotected) or a primary amine (isopropylamine) and a carboxylic acid. This guide will focus on the most reliable and widely adopted methods to achieve this transformation.

Core Synthetic Strategy: Amide Bond Formation

The most common and efficient method for synthesizing N-isopropylpiperidine-4-carboxamide is the condensation of a piperidine-4-carboxylic acid derivative with isopropylamine.[2] This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Methodology 1: Direct Amide Coupling of Isonipecotic Acid

A direct approach involves the coupling of commercially available piperidine-4-carboxylic acid (isonipecotic acid) with isopropylamine. However, a significant challenge in this route is the potential for side reactions, including the self-coupling of the piperidine starting material or polymerization, as the piperidine nitrogen is a nucleophile. To mitigate this, the reaction is typically performed under conditions that favor the desired intermolecular coupling.

A more robust and generally higher-yielding approach involves the use of a protecting group on the piperidine nitrogen.

Methodology 2: The Boc-Protection Strategy

To prevent unwanted side reactions at the piperidine nitrogen and improve handling and solubility, a common strategy is to first protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This strategy involves a two-step process:

-

Amide Coupling: Reaction of N-Boc-piperidine-4-carboxylic acid with isopropylamine using a suitable coupling agent.

-

Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

This approach offers superior control over the reaction and generally results in a cleaner product profile, simplifying purification.

Mechanistic Insights: The Role of Coupling Reagents

Several classes of coupling reagents are available to facilitate amide bond formation. The most common for this type of synthesis are carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]

The general mechanism using EDC/HOBt proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: HOBt rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes side reactions, such as the formation of N-acylurea, and helps to prevent racemization if chiral centers are present.[4]

-

Nucleophilic Attack by the Amine: The amine (isopropylamine) then attacks the carbonyl carbon of the HOBt ester, which is a better leaving group than the urea byproduct from the O-acylisourea. This forms the desired amide bond and regenerates HOBt.

Alternative Synthetic Approaches

While carbodiimide-mediated coupling is the most prevalent method, other strategies can be employed:

-

Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with isopropylamine.[5] This method is often high-yielding but can be harsh and may not be suitable for substrates with sensitive functional groups.

-

Other Coupling Reagents: A variety of other coupling reagents can be utilized, each with its own advantages. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent, often used for sterically hindered or electron-deficient amines and acids.[6]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-isopropyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide

This protocol details the amide coupling step using a Boc-protected starting material.

| Parameter | Details |

| Starting Materials | N-Boc-piperidine-4-carboxylic acid, Isopropylamine |

| Reagents | EDC, HOBt, DIPEA (N,N-Diisopropylethylamine) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 85-95% |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.

-

Add DIPEA (2.5 eq) to the mixture and stir for 15 minutes at 0 °C.

-

Add isopropylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection to Yield N-isopropylpiperidine-4-carboxamide

| Parameter | Details |

| Starting Material | N-isopropyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide |

| Reagent | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% |

Step-by-Step Procedure:

-

Dissolve the crude or purified N-isopropyl-1-Boc-piperidine-4-carboxamide (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is often pure enough for subsequent steps or can be further purified if necessary.

Conclusion

The synthesis of N-isopropylpiperidine-4-carboxamide is a fundamental process for medicinal chemists, enabling access to a wide range of more complex molecular architectures. The Boc-protection strategy followed by a carbodiimide-mediated amide coupling and subsequent deprotection represents the most reliable and high-yielding approach. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving the desired product with high purity. This guide provides the necessary theoretical framework and practical insights for researchers to confidently and successfully synthesize this valuable chemical intermediate.

References

-

Jagtap, S. S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1321. Available at: [Link]

-

PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(4), 365-368. Available at: [Link]

- Google Patents. (2017). A kind of preparation method of (S)-nipecotic acid. CN106831540B.

- Google Patents. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. US10093626B2.

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

-

Lázár, L., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2001(6), 29-37. Available at: [Link]

-

Vasantha, B., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 7(10), 2095-2099. Available at: [Link]

-

Todd, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51532. Available at: [Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]

-

Cotarca, L., & Geller, T. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Process Research & Development, 16(5), 895-902. Available at: [Link]

-

Celen, S., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(5), 5847–5860. Available at: [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from: [Link]

- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

Sources

- 1. N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of N-isopropylpiperidine-4-carboxamide: A Technical Guide to its Putative Mechanisms of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The piperidine-4-carboxamide core is a recurring structural motif in a diverse array of biologically active molecules. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including its ability to engage in various non-covalent interactions and its amenability to synthetic modification. This guide delves into the potential mechanisms of action of a specific derivative, N-isopropylpiperidine-4-carboxamide, by examining the established pharmacology of the broader class of piperidine-4-carboxamide-containing compounds. While direct studies on N-isopropylpiperidine-4-carboxamide are limited, the extensive research on analogous structures provides a strong foundation for predicting its biological targets and downstream effects. This document will explore the most probable molecular pathways through which this compound may exert its therapeutic effects, with a focus on fatty acid amide hydrolase (FAAH) inhibition and dopamine receptor modulation. Further, we will touch upon other potential targets such as secretory glutaminyl cyclase (sQC) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.

Primary Putative Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A significant body of evidence points towards piperidine and piperazine ureas as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This can result in a range of therapeutically desirable effects, including analgesia, anxiolysis, and anti-inflammatory responses.[3]

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Anandamide, a key endocannabinoid, is synthesized on demand and acts on cannabinoid receptors, primarily CB1 and CB2. Its signaling is terminated by enzymatic degradation, with FAAH playing the central role.[2] The inhibition of FAAH, therefore, represents a compelling strategy to augment endocannabinoid signaling in a more localized and physiological manner compared to direct cannabinoid receptor agonists.

dot

Caption: FAAH Inhibition Signaling Pathway.

Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to assess the inhibitory potential of N-isopropylpiperidine-4-carboxamide on FAAH activity. The assay relies on the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.[4]

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (N-isopropylpiperidine-4-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL195)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Dilute the FAAH enzyme and substrate to their working concentrations in FAAH Assay Buffer. Prepare a serial dilution of the test compound and the positive control.

-

Assay Setup: In the 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound or positive control at various concentrations

-

FAAH enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the FAAH substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Causality and Validation: The inclusion of a positive control with a known IC50 value is crucial for validating the assay's performance. A dose-dependent decrease in the reaction rate in the presence of N-isopropylpiperidine-4-carboxamide would indicate inhibitory activity.

Secondary Putative Mechanism of Action: Modulation of Dopamine Receptors

The piperidine scaffold is a key component of many ligands that target dopamine receptors, particularly the D2-like family (D2, D3, and D4).[5][6] These receptors are G protein-coupled receptors (GPCRs) that play a critical role in motor control, motivation, and cognition.[7] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, making dopamine receptors important therapeutic targets.

Dopamine Receptor Signaling

Dopamine D2-like receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] Ligands can act as agonists, antagonists, or inverse agonists, each producing a distinct cellular response.

dot

Caption: Dopamine Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity of N-isopropylpiperidine-4-carboxamide for a specific dopamine receptor subtype (e.g., D2, D3, or D4).[8]

Materials:

-

Cell membranes expressing the dopamine receptor of interest

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Test compound (N-isopropylpiperidine-4-carboxamide)

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Binding buffer

-

Radioligand at a concentration near its Kd

-

Test compound at various concentrations

-

Cell membranes

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to calculate the Ki value.

Causality and Validation: A concentration-dependent displacement of the radioligand by N-isopropylpiperidine-4-carboxamide indicates binding to the receptor. The Ki value provides a quantitative measure of the compound's affinity.

Other Potential Mechanisms of Action

While FAAH inhibition and dopamine receptor modulation are strong candidates, the piperidine-4-carboxamide scaffold has been implicated in the modulation of other biological targets.

-

Secretory Glutaminyl Cyclase (sQC) Inhibition: A derivative of piperidine-4-carboxamide has been identified as an inhibitor of sQC, an enzyme involved in the formation of neurotoxic pyroglutamate amyloid-beta peptides in Alzheimer's disease.[9] The IC50 for this compound was reported to be 34 μM.[9] Further investigation would be required to determine if N-isopropylpiperidine-4-carboxamide shares this activity.

-

MALT1 Protease Inhibition: N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of MALT1 protease.[10] MALT1 is a key component of the CBM signalosome, which is involved in NF-κB signaling and is a target for autoimmune diseases and certain B-cell lymphomas.[11] The activity of N-isopropylpiperidine-4-carboxamide against MALT1 would depend on the nature of the N-substituent.

Quantitative Data Summary for Related Piperidine-4-Carboxamide Derivatives

The following table summarizes the reported biological activities of various piperidine-4-carboxamide derivatives, providing a reference for the potential potency of N-isopropylpiperidine-4-carboxamide.

| Compound Class | Target | Assay | Potency | Reference |

| Piperidine-4-carboxamide derivative | Secretory Glutaminyl Cyclase (sQC) | Enzyme Inhibition | IC50 = 34 μM | [9] |

| Piperazine-based arylcarboxamides | Dopamine D3 Receptor | Radioligand Binding | Ki = 0.13 - 4.97 nM | [5] |

| N-aryl-piperidine-4-carboxamides | MALT1 Protease | Biochemical Assay | High Potency | [10] |

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel compound like N-isopropylpiperidine-4-carboxamide.

dot

Caption: General Experimental Workflow.

Conclusion

While the precise mechanism of action of N-isopropylpiperidine-4-carboxamide remains to be definitively elucidated, the rich pharmacology of the piperidine-4-carboxamide scaffold provides a strong basis for focused investigation. The most promising avenues for its therapeutic potential appear to be through the inhibition of FAAH and the modulation of dopamine receptors. The experimental protocols detailed in this guide offer a robust framework for testing these hypotheses and characterizing the compound's biological activity. Further research into its effects on other potential targets, such as sQC and MALT1, may also reveal novel therapeutic applications. The continued exploration of this privileged scaffold is likely to yield new and improved therapies for a range of human diseases.

References

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Ahn, K., et al. (2009). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 1(3), 113-117. [Link]

-

Leopoldo, M., et al. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 50(17), 4214-4221. [Link]

-

Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2192-2197. [Link]

-

ResearchGate. In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]

-

ResearchGate. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. [Link]

-

MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

-

Saba, N. S., et al. (2024). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 109(5), 1421-1433. [Link]

-

Zhang, Y., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(5), 321-327. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems, 2(10), 498-507. [Link]

-

Haematologica. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. [Link]

-

Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12872-12877. [Link]

-

Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Luedtke, R. R., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

-

Choonate, P., et al. (2019). In vitro and in silico determination of glutaminyl cyclase inhibitors. RSC Advances, 9(54), 31631-31641. [Link]

-

ResearchGate. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

-

ChemRxiv. Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. [Link]

-

Demeulemeester, J., et al. (2019). Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas. Blood Advances, 3(16), 2491-2504. [Link]

-

MDPI. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]

-

Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-368. [Link]

-

ResearchGate. Inhibition of glutaminyl cyclase reduces amyloid pathology in transgenic animals. [Link]

-

Jaworski, E., & Du, J. (2011). MALT1 protease: a new therapeutic target in B-lymphoma and beyond? The Journal of Clinical Investigation, 121(12), 4590-4593. [Link]

-

Silvestri, C., & Di Marzo, V. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 24(8), 7136. [Link]

-

Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase modifies pyroglutamate formation in mammalian cells. Journal of Neurochemistry, 88(6), 1521-1531. [Link]

-

Iannotti, F. A., et al. (2020). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 13(8), 183. [Link]

-

Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

Sources

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-isopropylpiperidine-4-carboxamide (CAS 102125-62-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

N-isopropylpiperidine-4-carboxamide, identified by the CAS number 102125-62-2, is a fascinating molecule built upon the privileged piperidine-4-carboxamide scaffold.[1] This core structure is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[2] The inherent conformational flexibility of the piperidine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for precise three-dimensional orientations that can lead to high-affinity interactions with biological targets.

Derivatives of piperidine-4-carboxamide have demonstrated a broad spectrum of pharmacological activities, including potential as dopamine reuptake inhibitors for neurological disorders and as analgesic agents for pain management.[3] The N-isopropyl substitution on the carboxamide nitrogen of the target molecule introduces a lipophilic and sterically defined group that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a comprehensive technical overview of N-isopropylpiperidine-4-carboxamide, delving into its chemical and physical characteristics, synthetic pathways, analytical methodologies, and potential biological significance. While specific experimental data for this exact compound is limited in publicly available literature, this guide will leverage established principles and data from closely related analogues to provide a robust and practical resource for researchers.

Physicochemical Properties: A Computational and Inferred Profile

Due to a lack of extensive experimental characterization in the literature, the physicochemical properties of N-isopropylpiperidine-4-carboxamide are primarily based on high-quality computational models. These predicted values offer valuable insights into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | N-propan-2-ylpiperidine-4-carboxamide | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

Inferred Properties:

-

Solubility: Based on its structure, which contains both polar (amide and piperidine nitrogen) and nonpolar (isopropyl and piperidine ring carbons) regions, N-isopropylpiperidine-4-carboxamide is expected to exhibit moderate solubility in polar protic solvents like water and alcohols, and good solubility in a range of organic solvents. The formation of a hydrochloride salt would significantly enhance its aqueous solubility.[4][5]

-

Physical State: At room temperature, it is likely to be a solid, a common characteristic of similar secondary amides.

Synthesis Strategies: Constructing the N-isopropylpiperidine-4-carboxamide Core

The synthesis of N-isopropylpiperidine-4-carboxamide can be approached through several established methodologies for amide bond formation. The most direct and widely employed strategy involves the coupling of a piperidine-4-carboxylic acid derivative with isopropylamine.

Illustrative Synthetic Workflow: Amide Coupling

This workflow represents a robust and adaptable method for the synthesis of N-substituted piperidine-4-carboxamides.

Caption: A generalized workflow for the synthesis of N-isopropylpiperidine-4-carboxamide via amide coupling.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on common practices for the synthesis of similar N-substituted piperidine-4-carboxamides and should be optimized for specific laboratory conditions.

Materials:

-

Piperidine-4-carboxylic acid

-

Thionyl chloride or a suitable peptide coupling reagent (e.g., DCC, HATU)

-

Isopropylamine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of the Carboxylic Acid (Acyl Chloride Method):

-

Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Slowly add thionyl chloride (1.1 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude piperidine-4-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude piperidine-4-carbonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Slowly add the solution of piperidine-4-carbonyl chloride to the isopropylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield N-isopropylpiperidine-4-carboxamide.

-

Analytical Characterization: A Spectroscopic and Chromatographic Blueprint

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of N-isopropylpiperidine-4-carboxamide. The following sections outline the expected spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

Expected ¹H NMR Chemical Shifts:

-

N-H proton (amide): A broad singlet is expected in the region of 7.5-8.5 ppm, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding.[6]

-

CH proton (isopropyl): A multiplet (septet) is anticipated around 4.0-4.2 ppm due to coupling with the six methyl protons.

-

CH₃ protons (isopropyl): A doublet is expected around 1.1-1.2 ppm, integrating to six protons.

-

Piperidine ring protons: A series of multiplets will be observed in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be the most deshielded.

-

CH proton (piperidine, position 4): A multiplet is expected around 2.2-2.5 ppm.

Expected ¹³C NMR Chemical Shifts:

-

C=O (amide): A signal in the range of 170-175 ppm.

-

CH (isopropyl): A signal around 41-43 ppm.

-

CH₃ (isopropyl): A signal around 22-24 ppm.

-

Piperidine ring carbons: Signals will appear in the range of 25-50 ppm. The carbons alpha to the nitrogen (C2 and C6) will be in the lower field region of this range.[7][8]

-

CH (piperidine, C4): A signal around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

N-H Stretch (amide): A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹. In a concentrated sample, this band may be broadened due to hydrogen bonding.[6][9]

-

C-H Stretch (alkane): Strong absorption bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperidine and isopropyl groups.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹, characteristic of a secondary amide.[10][11]

-

N-H Bend (Amide II band): A moderate absorption is expected around 1510-1570 cm⁻¹.[11]

-

C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.

-

Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This would result in the formation of an acylium ion.

-

Cleavage of the N-CO bond: This is a dominant fragmentation pathway for amides, leading to the loss of the neutral amine or lactam and the formation of aryl acylium cations.[12]

-

Loss of the Isopropyl Group: Fragmentation may occur with the loss of the isopropyl group (C₃H₇), resulting in a fragment at m/z = 127.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene or other small neutral molecules.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of N-isopropylpiperidine-4-carboxamide.

General HPLC-MS Method:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used for the analysis of polar organic molecules.[13]

-

Detection: UV detection (e.g., at 210 nm) and/or mass spectrometry (MS) can be used.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of N-isopropylpiperidine-4-carboxamide.

Potential Biological Applications: Exploring the Pharmacological Landscape

While no specific biological activity has been reported for N-isopropylpiperidine-4-carboxamide, the broader class of piperidine-4-carboxamide derivatives has been the subject of extensive research in drug discovery.[14]

-

Central Nervous System (CNS) Targets: Many piperidine-containing compounds exhibit activity at CNS receptors. The piperidine-4-carboxamide scaffold has been explored for its potential to modulate neurotransmitter systems, with some derivatives showing promise as dopamine reuptake inhibitors, which could be relevant for the treatment of conditions like Parkinson's disease and ADHD.[3]

-

Analgesia: Certain piperidine derivatives have demonstrated significant analgesic properties, suggesting that N-isopropylpiperidine-4-carboxamide could be investigated for its potential in pain management.[3]

-

Enzyme Inhibition: The carboxamide group can act as a key interaction point within the active site of enzymes. N-substituted piperidine-4-carboxamides have been investigated as inhibitors of various enzymes, including steroid-5-alpha-reductase.[15]

-

Antimicrobial Activity: Some studies have explored the antimicrobial potential of piperidine carboxamide derivatives, indicating a possible avenue for research into new anti-infective agents.[3]

The N-isopropyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its ability to cross the blood-brain barrier and its binding affinity for specific biological targets.

Safety and Handling: A Prudent Approach

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[16]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound if one for N-isopropylpiperidine-4-carboxamide is not available.

Conclusion and Future Directions

N-isopropylpiperidine-4-carboxamide is a molecule with significant potential, stemming from its foundation on the pharmacologically relevant piperidine-4-carboxamide scaffold. While this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds, there is a clear need for further experimental investigation.

Future research should focus on:

-

Definitive experimental characterization of its physicochemical properties.

-

Development and validation of a specific and efficient synthetic protocol.

-

Comprehensive spectroscopic analysis to provide a definitive structural fingerprint.

-

Exploration of its biological activity through in vitro and in vivo screening to identify potential therapeutic applications.

By filling these knowledge gaps, the scientific community can fully unlock the potential of N-isopropylpiperidine-4-carboxamide and its derivatives in the ongoing quest for novel and effective therapeutics.

References

-

Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. (2022). Royal Society of Chemistry. [Link]

-

N-isopropylpiperidine-4-carboxamide. PubChem. [Link]

-

¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Chemical shifts. University College London. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

-

IR: amines. University of Colorado Boulder. [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Piperidine: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Isopropyl 4-Hydroxypiperidine-1-carboxylate. PubChem. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

-

4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem. [Link]

Sources

- 1. N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 15. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. chemos.de [chemos.de]

An In-depth Technical Guide to N-isopropylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropylpiperidine-4-carboxamide is a chemical compound with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, structure, and other key identifiers. It details a robust synthetic protocol and outlines established analytical methodologies for its characterization and quality control. Furthermore, this document explores the current understanding of its applications, particularly within the context of therapeutic agent development, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to the design of novel therapeutic agents due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. N-isopropylpiperidine-4-carboxamide, a specific derivative, has garnered interest for its potential applications in drug development. This technical guide aims to consolidate the essential information required for its effective use in a research and development setting, emphasizing its synthesis, characterization, and potential utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-isopropylpiperidine-4-carboxamide is fundamental to its application in research and development. These properties dictate its behavior in biological systems and inform the selection of appropriate analytical and handling procedures.

The molecular weight of N-isopropylpiperidine-4-carboxamide is 170.25 g/mol .[1][2] This value is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Chemical Structure and Identifiers

The chemical structure of N-isopropylpiperidine-4-carboxamide is characterized by a central piperidine ring, with an isopropyl-substituted carboxamide group at the 4-position.

Caption: Chemical structure of N-isopropylpiperidine-4-carboxamide.

Table 1: Physicochemical Properties and Identifiers of N-isopropylpiperidine-4-carboxamide

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | [1], [2] |

| Molecular Formula | C₉H₁₈N₂O | [1] |

| IUPAC Name | N-propan-2-ylpiperidine-4-carboxamide | [1] |

| CAS Number | 102125-62-2 | [2] |

| SMILES | CC(C)NC(=O)C1CCNCC1 | [1] |

| InChIKey | GNIDIQDKQBYDMZ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of N-isopropylpiperidine-4-carboxamide can be achieved through various synthetic routes. A common and effective method involves the amidation of a piperidine-4-carboxylic acid derivative. The following protocol describes a general procedure for its synthesis.

Amide Coupling of Piperidine-4-carboxylic Acid with Isopropylamine

This protocol is based on the well-established principles of amide bond formation, a cornerstone of medicinal chemistry. The choice of coupling agents and reaction conditions is critical for achieving high yield and purity.

Materials:

-

Piperidine-4-carboxylic acid

-

Isopropylamine

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack by the amine.

-

Amine Addition: Add isopropylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-isopropylpiperidine-4-carboxamide.

Caption: Workflow for the synthesis of N-isopropylpiperidine-4-carboxamide.

Analytical Characterization

To ensure the identity and purity of synthesized N-isopropylpiperidine-4-carboxamide, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing characteristic peaks for the piperidine ring, isopropyl group, and amide functionality. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A peak corresponding to the molecular ion [M+H]⁺ at m/z 171.14 should be observed. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, with purity typically >95%.[3] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H and C=O stretching of the amide group should be present. |

These analytical methods, when used in concert, provide a comprehensive characterization of N-isopropylpiperidine-4-carboxamide, ensuring its suitability for further research and development.[3][4][5]

Applications in Drug Discovery

Piperidine carboxamides are a class of compounds that have shown promise in a variety of therapeutic areas. Their structural features allow for diverse interactions with biological targets.

-

Antimalarial Agents: Piperidine carboxamides have been identified as having anti-malarial activity, with some analogs showing efficacy in mouse models of human malaria.[6]

-

DNA Gyrase Inhibitors: Certain piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with bactericidal properties against Mycobacterium abscessus.[7]

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide scaffold has been used to design inhibitors of sQC, an enzyme implicated in Alzheimer's disease.[8]

The versatility of the piperidine-4-carboxamide core suggests that N-isopropylpiperidine-4-carboxamide could serve as a valuable building block or lead compound in the development of novel therapeutics for a range of diseases.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling N-isopropylpiperidine-4-carboxamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-isopropylpiperidine-4-carboxamide is a molecule with significant potential for application in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol, and robust analytical methods for its characterization. The exploration of its potential applications highlights the value of this compound as a scaffold for the development of new therapeutic agents. By adhering to the outlined procedures and safety guidelines, researchers can effectively utilize N-isopropylpiperidine-4-carboxamide in their scientific endeavors.

References

-

PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Isopropylpiperidine-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl 4-Hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ProPharma. (n.d.). Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing piperidine-4-carbothioamide hydrochloride.

-

Gassnova. (n.d.). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. Retrieved from [Link]

- Google Patents. (n.d.). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

PubMed Central. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

OSHA. (n.d.). N-NITROSODIPHENYLAMINE Method no.: 23. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. propharmagroup.com [propharmagroup.com]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the N-isopropylpiperidine-4-carboxamide Scaffold: A Technical Guide to Structural Analogs in Drug Discovery

Introduction: The Privileged Nature of the Piperidine-4-Carboxamide Core

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The piperidine-4-carboxamide core, and specifically its N-isopropyl derivative, represents a particularly fruitful starting point for the development of novel therapeutics. This framework provides a robust and synthetically accessible backbone for creating diverse libraries of compounds that can interact with a wide range of biological targets. This technical guide will provide an in-depth exploration of the structural analogs of N-isopropylpiperidine-4-carboxamide, delving into their synthesis, structure-activity relationships (SAR), and applications in targeting various diseases. We will examine how subtle modifications to this core structure can lead to potent and selective inhibitors for targets in oncology, infectious diseases, and neurodegenerative disorders.

Core Synthetic Strategies: Building the Piperidine-4-Carboxamide Scaffold

A common and efficient method for the synthesis of N-substituted piperidine-4-carboxamides involves a multi-step process starting from readily available precursors. The following is a generalized protocol, with specific examples for different analog classes detailed in the subsequent sections.

General Synthetic Protocol for N-Aryl Piperidine-4-Carboxamides

This protocol describes a two-step synthesis for a common class of piperidine-4-carboxamide analogs, which can be adapted for various derivatives.

Step 1: N-Arylation of Piperidine-4-carboxamide

-

Reaction Setup: In a dry round-bottom flask, combine piperidine-4-carboxamide (1.0 equivalent), an appropriate aryl halide (e.g., 4-fluoronitrobenzene, 1.05 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Step 2: Modification of the Aryl Moiety (e.g., Nitro Group Reduction)

-

Reaction Setup: Dissolve the N-arylated piperidine-4-carboxamide from Step 1 in a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: Add a catalyst, for example, 10% palladium on carbon (5-10 mol%). The reaction is then carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.[3]

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the final product.

Therapeutic Applications and Structure-Activity Relationships of N-isopropylpiperidine-4-carboxamide Analogs

The versatility of the N-isopropylpiperidine-4-carboxamide scaffold is evident in the diverse range of biological targets its analogs can be designed to inhibit. This section will explore four key therapeutic areas where these compounds have shown significant promise.

Antibacterial Agents: Targeting DNA Gyrase

A novel class of piperidine-4-carboxamides has been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[1][4] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[4]

Structure-Activity Relationship (SAR) Insights:

Modifications to the N-aryl substituent of the piperidine ring have a significant impact on antibacterial activity. For example, the addition of a trifluoromethyl group to the phenyl ring of the parent compound MMV688844 resulted in a nearly 10-fold increase in activity against Mycobacterium abscessus.[5] Further optimization has led to analogs with improved potency and metabolic stability.[4]

| Compound | N-Aryl Substituent | MIC against M. abscessus (μM) | Gyrase Inhibition IC50 (μM) |

| MMV688844 (844) | 4-methoxyphenyl | >128 | >100 |

| 844-TFM | 4-(trifluoromethyl)phenyl | 1.5 | 10-25 |

| 5l | 3-fluoro-4-methoxyphenyl | 0.6 | 1-5 |

| 5r | 3-chloro-4-methoxyphenyl | 0.4 | 1-5 |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the test compound in a suitable assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining. A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.

Experimental Workflow for DNA Gyrase Inhibitor Discovery

Caption: A typical workflow for the discovery and development of piperidine-4-carboxamide-based DNA gyrase inhibitors.

Neurodegenerative Diseases: Inhibition of Secretory Glutaminyl Cyclase (sQC)

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease. It catalyzes the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic species that seeds the aggregation of Aβ plaques.[6][7] Piperidine-4-carboxamide has been identified as a novel scaffold for the design of sQC inhibitors.[7]

Structure-Activity Relationship (SAR) Insights:

A pharmacophore-assisted virtual screen identified a piperidine-4-carboxamide derivative (Cpd-41) with an IC50 of 34 μM against sQC.[7] Molecular docking and X-ray crystallography have revealed the binding mode of these inhibitors in the sQC active site, providing a basis for the design of more potent analogs.[6][7]

| Compound | Modifications | sQC IC50 (μM) |

| Cpd-41 | N-(4-chlorophenyl)-1-(pyridin-4-ylmethyl) | 34 |

| LSB-09 | Benzimidazole-6-carboxamide derivative | 40 |

| LSB-24 | Benzimidazole-6-carboxamide derivative | 4 |

Experimental Protocol: Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

This is a continuous spectrometric assay that measures sQC activity.

-

Reagents: Human recombinant sQC, a substrate such as H-Gln-AMC, and a coupling enzyme, pyroglutamyl aminopeptidase (PGPEP1).

-

Reaction: In a 96-well plate, sQC catalyzes the cyclization of H-Gln-AMC to pGlu-AMC. PGPEP1 then cleaves pGlu-AMC, releasing a fluorescent AMC molecule.

-

Measurement: The increase in fluorescence is monitored over time using a plate reader (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the sQC activity.[8]

-

Inhibition: The assay is performed in the presence of varying concentrations of the test compound to determine its IC50 value.

Logical Relationship for sQC Inhibition in Alzheimer's Disease

Caption: The role of sQC in Alzheimer's pathogenesis and the mechanism of action for piperidine-4-carboxamide inhibitors.

Antimalarial Agents: Targeting the Plasmodium falciparum Proteasome

The proteasome is a validated drug target in the malaria parasite, Plasmodium falciparum.[9] Piperidine carboxamides have been identified as species-selective, reversible inhibitors of the Pf20S proteasome's β5 subunit.[9]

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that both the stereochemistry and substitutions on the piperidine and carboxamide moieties are critical for antimalarial activity. For instance, the (S)-enantiomer of SW042 is more active than the (R)-enantiomer.

| Compound | Stereochemistry | Pf3D7 EC50 (nM) | Pf20Sβ5 IC50 (nM) |

| (S)-SW042 | S | 150 | 300 |

| (R)-SW042 | R | >10,000 | >10,000 |

| SW584 | S | 20 | 50 |

Experimental Protocol: P. falciparum Proteasome Inhibition Assay

-

Lysate Preparation: Prepare a lysate from cultured P. falciparum parasites.

-

Assay: In a 96-well plate, combine the parasite lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) and the test compound.

-

Measurement: Incubate at 37°C and measure the increase in fluorescence over time, which corresponds to substrate cleavage by the proteasome.

-

Selectivity: To determine selectivity, a similar assay can be performed using purified human proteasome.

Autoimmune Diseases and B-cell Lymphomas: MALT1 Protease Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is often dysregulated in autoimmune diseases and certain B-cell lymphomas.[10][11] N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of MALT1's proteolytic activity.[10]

Structure-Activity Relationship (SAR) Insights:

Optimization of the N-aryl group has been a key focus. While initial compounds showed high potency, they suffered from rapid metabolic clearance due to amide bond cleavage.[10] Subsequent modifications have led to compounds with improved pharmacokinetic profiles.[10]

| Compound | N-Aryl Group | MALT1 IC50 (nM) | Rat Hepatocyte Clearance (µL/min/10^6 cells) |

| Hit Compound | Substituted Phenyl | 2000 | >300 |

| Optimized Lead | Heteroaryl | 10 | 50 |

Experimental Protocol: MALT1 Protease Activity Assay

-

Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates (e.g., from Jurkat T-cells) using an anti-MALT1 antibody.

-

Cleavage Assay: The immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide (e.g., Ac-LRSR-AMC) in a cleavage buffer.

-

Measurement: The release of the fluorescent AMC group is measured over time in a plate reader (excitation ~360 nm, emission ~460 nm).[12]

Signaling Pathway: MALT1 in NF-κB Activation

Caption: Simplified overview of the canonical NF-κB signaling pathway, highlighting the role of MALT1 and its inhibition.

Pharmacokinetic Considerations in Drug Development

For any series of compounds to be successful, a favorable absorption, distribution, metabolism, and excretion (ADME) profile is essential. For piperidine-4-carboxamide analogs, key pharmacokinetic parameters are typically evaluated using a suite of in vitro and in vivo assays.

In Vitro ADME Assays:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[13]

-

Permeability: The Caco-2 permeability assay is commonly used to predict intestinal absorption.[14]

-

Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

-

CYP Inhibition: Evaluated to assess the potential for drug-drug interactions.

In Vivo Pharmacokinetic Studies:

-

Typically conducted in rodents (e.g., mice or rats) to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[15]

Experimental Workflow for ADME and Pharmacokinetic Profiling

Caption: A generalized workflow for the ADME and pharmacokinetic evaluation of lead compounds.

Conclusion: A Scaffold with Enduring Potential

The N-isopropylpiperidine-4-carboxamide core and its analogs represent a privileged scaffold in modern drug discovery. The synthetic tractability of this core allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. The successful development of analogs targeting DNA gyrase, secretory glutaminyl cyclase, the Plasmodium proteasome, and MALT1 protease underscores the remarkable versatility of this chemical framework. As our understanding of disease biology continues to evolve, it is certain that the piperidine-4-carboxamide scaffold will remain a valuable tool for medicinal chemists in the rational design of the next generation of therapeutics.

References

- Bhattacherjee, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 171, 39-49.

- Stadler, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 565-572.

- Kharitonov, D. S., et al. (2022).

- U.S. Food and Drug Administration. (2000).

- Staudt, M., et al. (2010). Measurement of Endogenous MALT1 Activity. Bio-protocol, 2(11), e117.

- Bhattacherjee, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.

- Fontan, L., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. European Journal of Medicinal Chemistry, 155, 349-364.

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

- Pharne, A., & Gabhe, S. (2021). Evaluation of Bioenhancing Effect of Piperine and its Analogs on the Pharmacokinetics of Verapamil.

- Nagel, D., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed.

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- McClure, R., & Yanagisawa, D. (2024). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Sensors.

- Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- Liu, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed.

- Zhang, Y., et al. (2012). Murine Pharmacokinetic Studies. PMC.

- Rohe, S., et al. (2023). A General Strategy for N–(Hetero)

- Hancox, U., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

ProteomeXchange. (2024). Dataset PXD053252. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

ClinicalTrials.gov. (2023). Protocol Synopsis. Retrieved from [Link]

- Stadler, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.

- Kiricojevi], V., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

-

MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

- Artola, M., et al. (2019). Caco-2 cell permeability assays to measure drug absorption.

-